molecular formula C25H20N2O7 B11542435 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11542435
M. Wt: 460.4 g/mol
InChI Key: WWZRIMOGBSFPBN-LNVKXUELSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxyphenylacetic acid with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. .

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include other substituted pyrrol-2-ones and nitrobenzoyl derivatives. Compared to these compounds, 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

Properties

Molecular Formula

C25H20N2O7

Molecular Weight

460.4 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H20N2O7/c1-33-19-13-10-16(14-20(19)34-2)22-21(23(28)15-8-11-18(12-9-15)27(31)32)24(29)25(30)26(22)17-6-4-3-5-7-17/h3-14,22,28H,1-2H3/b23-21-

InChI Key

WWZRIMOGBSFPBN-LNVKXUELSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C(=O)N2C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2C4=CC=CC=C4)OC

Origin of Product

United States

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